
2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)propanamide
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)propanamide is a synthetic compound that has been extensively studied for its scientific research applications. It is commonly known as Pyridaben, which is a pesticide that is widely used in agriculture to control mites and other pests. This compound has also been studied for its potential use in medical research as a potential therapeutic agent for various diseases.
Mécanisme D'action
Pyridaben exerts its biological effects by inhibiting the activity of mitochondrial complex I, which is involved in the production of ATP. This leads to the disruption of cellular energy metabolism and the induction of cell death. Pyridaben has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Pyridaben has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Pyridaben has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridaben has several advantages for use in lab experiments. It is a synthetic compound that is readily available and easy to synthesize. Pyridaben has also been extensively studied for its biological activities, making it a well-characterized compound for use in research. However, Pyridaben also has limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several potential future directions for research on Pyridaben. One area of research is the development of Pyridaben derivatives with improved biological activity and reduced toxicity. Another area of research is the study of Pyridaben in combination with other therapeutic agents for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of Pyridaben and its potential use in medical research.
Applications De Recherche Scientifique
Pyridaben has been extensively studied for its potential use in medical research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Pyridaben has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-7-12(4-5-13(9)17)21-10(2)15(20)19-14-6-3-11(16)8-18-14/h3-8,10H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEJIZLRBQAYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



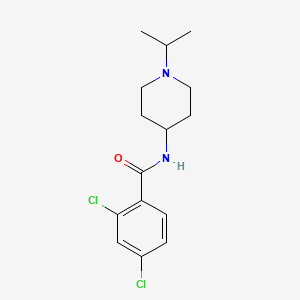
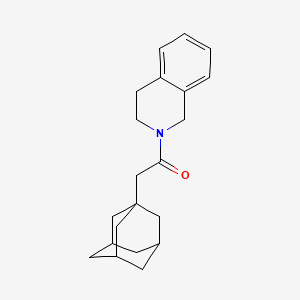

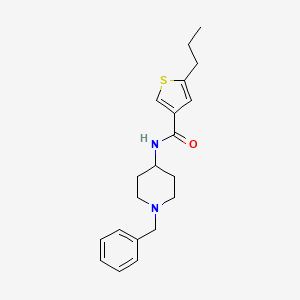
![4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4431198.png)

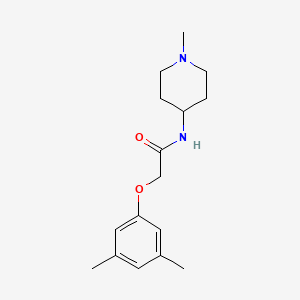
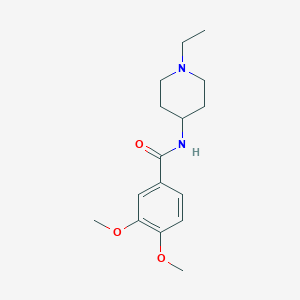
![N-[1-(tetrahydro-2-furanyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4431219.png)
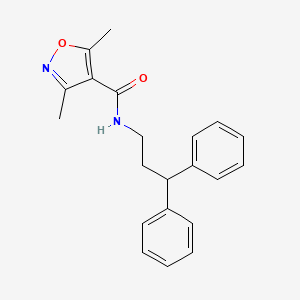

![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4431251.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4431259.png)